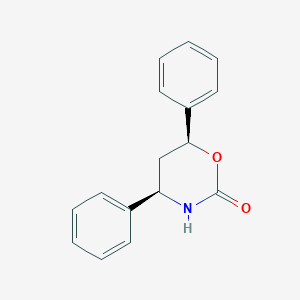
(4R,6S)-4,6-Diphenyl-1,3-oxazinan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,6S)-4,6-Diphenyl-1,3-oxazinan-2-one is a chiral compound with significant interest in the field of organic chemistry It is characterized by its oxazinanone ring structure, which includes two phenyl groups attached to the 4th and 6th positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R,6S)-4,6-Diphenyl-1,3-oxazinan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diphenylamine with chloroacetyl chloride, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
(4R,6S)-4,6-Diphenyl-1,3-oxazinan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazinanone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced oxazinanone compounds.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Oxidized oxazinanone derivatives.
Reduction: Reduced oxazinanone compounds.
Substitution: Nitrated or halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
(4R,6S)-4,6-Diphenyl-1,3-oxazinan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of (4R,6S)-4,6-Diphenyl-1,3-oxazinan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- (4R,6S)-5,6-Dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-4-ol 7,7-Dioxide
- Benzyl ((3aS,4R,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate
Uniqueness
(4R,6S)-4,6-Diphenyl-1,3-oxazinan-2-one is unique due to its specific chiral configuration and the presence of two phenyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
87060-83-1 |
|---|---|
Fórmula molecular |
C16H15NO2 |
Peso molecular |
253.29 g/mol |
Nombre IUPAC |
(4R,6S)-4,6-diphenyl-1,3-oxazinan-2-one |
InChI |
InChI=1S/C16H15NO2/c18-16-17-14(12-7-3-1-4-8-12)11-15(19-16)13-9-5-2-6-10-13/h1-10,14-15H,11H2,(H,17,18)/t14-,15+/m1/s1 |
Clave InChI |
ICLIVROEGIIXAJ-CABCVRRESA-N |
SMILES isomérico |
C1[C@@H](NC(=O)O[C@@H]1C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
C1C(NC(=O)OC1C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



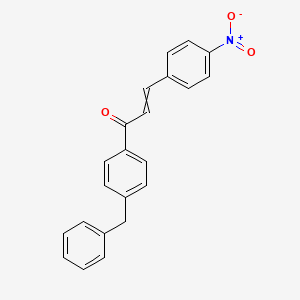
![N,N-Dicyclohexyl-N'-[4-(4-nitroanilino)phenyl]thiourea](/img/structure/B14401949.png)
![[2,2'-Binaphthalene]-8,8'(5H,5'H)-dione, 6,6',7,7'-tetrahydro-](/img/structure/B14401954.png)

![5-Phenyl-2-[(propan-2-yl)amino]cyclohexan-1-ol](/img/structure/B14401961.png)

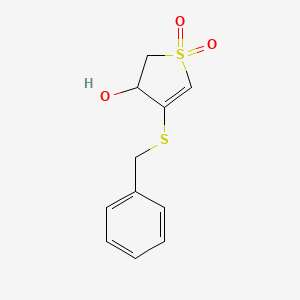
![2-[(3-Nitropyridin-2-yl)amino]benzamide](/img/structure/B14401969.png)
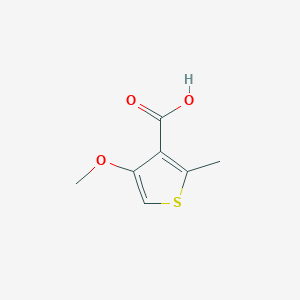
![Acetic acid;4-cyclopentylidene-2,3-dithiaspiro[4.4]nonan-1-ol](/img/structure/B14401985.png)
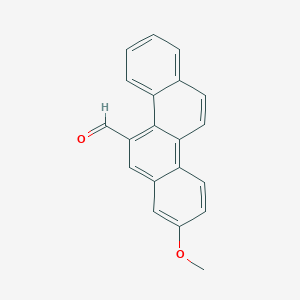
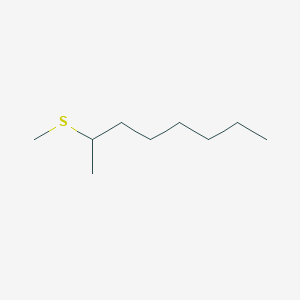
![Ethanone, 2-[(4-methylphenyl)sulfonyl]-2-(methylthio)-1-phenyl-](/img/structure/B14401999.png)
